4-propyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol

Overview

Description

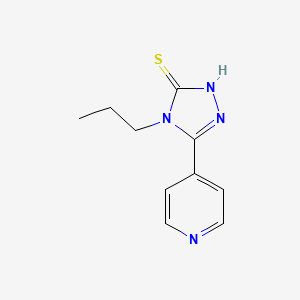

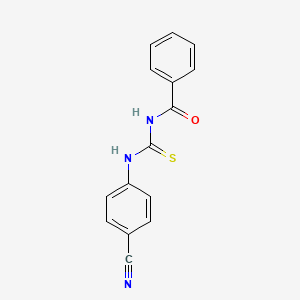

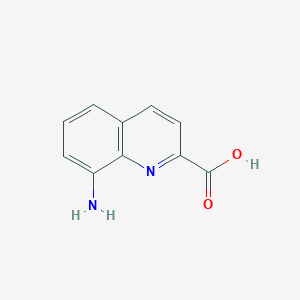

4-propyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol is an organic compound with the molecular formula C10H12N4S. It is a heterocyclic compound containing a triazole ring fused with a pyridine ring and a thiol group.

Mechanism of Action

Target of Action

The primary target of 4-propyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol is alpha-synuclein (α-syn), a protein that plays a significant role in Parkinson’s disease (PD) . α-syn is an intrinsically disordered protein that, under pathological conditions, forms amyloid aggregates leading to neurotoxicity and neurodegeneration .

Mode of Action

This compound interacts with α-syn, inhibiting its aggregation . The inhibition of α-syn aggregation is a key therapeutic strategy in PD, as the formation of intraneuronal inclusions, named Lewy bodies and Lewy neurites, is a common histopathological hallmark in PD patients .

Biochemical Pathways

The compound affects the biochemical pathway involving α-syn. In the misfolded state, α-syn aggregates into amyloid fibrils, leading to neuronal pathological inclusions located both in the neuron soma and in axons . These processes cause cytotoxicity through different mechanisms such as increased lipid membrane permeabilization, mitochondrial damage, and oxidative stress .

Pharmacokinetics

It was able to prevent 1-methyl-4-phenyl-1,2,3,6-tetrahydropiridine-induced bradykinesia and affect the levels of PD markers after the administration of the same neurotoxin .

Result of Action

The compound’s action results in the prevention of α-syn aggregation, thereby reducing neurotoxicity and neurodegeneration . It also affects the levels of PD markers, indicating its potential therapeutic effect in PD .

Biochemical Analysis

Biochemical Properties

4-propyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with alpha-synuclein, a protein associated with Parkinson’s disease, by preventing its aggregation . This interaction is crucial as it helps in reducing neurotoxicity and neurodegeneration. Additionally, this compound may interact with other enzymes involved in oxidative stress and inflammation, thereby modulating these biochemical pathways.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to reduce the aggregation of alpha-synuclein in neuronal cells, thereby protecting them from oxidative stress and mitochondrial damage . This compound also affects the expression of genes involved in inflammation and apoptosis, contributing to its neuroprotective effects.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to alpha-synuclein, preventing its misfolding and aggregation into amyloid fibrils . This binding interaction is crucial for its neuroprotective properties. Additionally, it may inhibit or activate specific enzymes involved in oxidative stress and inflammation, thereby modulating these pathways. Changes in gene expression related to these pathways further contribute to its therapeutic potential.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound has shown stability under various conditions, making it suitable for long-term studies Over time, it continues to exhibit its neuroprotective effects by preventing alpha-synuclein aggregation and reducing oxidative stress

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, it has been observed to provide neuroprotective effects without significant toxicity . At higher doses, there may be threshold effects leading to adverse reactions. It is essential to determine the optimal dosage to maximize its therapeutic benefits while minimizing potential toxic effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that modulate oxidative stress and inflammation . These interactions affect metabolic flux and metabolite levels, contributing to its overall biochemical effects. Understanding these pathways is crucial for developing targeted therapies using this compound.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. It is transported across cell membranes and distributed to various cellular compartments . Specific transporters and binding proteins may facilitate its localization and accumulation in target tissues, enhancing its therapeutic potential.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is essential for its interaction with target biomolecules and its overall biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-propyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol typically involves the reaction of 4-aminopyridine with propyl isothiocyanate under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the triazole ring. The reaction conditions often include the use of solvents like ethanol or dimethyl sulfoxide and a base such as sodium hydroxide .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the reaction. These methods also help in reducing the reaction time and improving the overall process sustainability .

Chemical Reactions Analysis

Types of Reactions

4-propyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to form the corresponding thiolates.

Substitution: The triazole ring can undergo nucleophilic substitution reactions with various electrophiles[][3].

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Substitution: Electrophiles like alkyl halides or acyl chlorides are used under basic or acidic conditions[][3].

Major Products Formed

Oxidation: Disulfides or sulfonic acids.

Reduction: Thiolates.

Substitution: Alkylated or acylated triazole derivatives[][3].

Scientific Research Applications

4-propyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a neuroprotective agent and its ability to inhibit the aggregation of proteins like alpha-synuclein, which is implicated in neurodegenerative diseases.

Material Science: The compound is used in the synthesis of hybrid materials for applications in sensors and catalysis.

Biological Studies: It serves as a building block for the synthesis of biologically active molecules with potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

4-amino-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol: Similar structure but with an amino group instead of a propyl group.

5-pyridin-4-yl-2,4-dihydro-3H-1,2,4-triazole-3-thione: Similar structure but with a different substitution pattern on the triazole ring.

Uniqueness

4-propyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets .

Properties

IUPAC Name |

4-propyl-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4S/c1-2-7-14-9(12-13-10(14)15)8-3-5-11-6-4-8/h3-6H,2,7H2,1H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZRLGHCSTYKCRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=NNC1=S)C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40359206 | |

| Record name | 4-propyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40359206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

27.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24806284 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

90871-45-7 | |

| Record name | 2,4-Dihydro-4-propyl-5-(4-pyridinyl)-3H-1,2,4-triazole-3-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90871-45-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-propyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40359206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-allyl-5-[(4-chloro-2-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1268669.png)

![1-(4-Hydroxyphenyl)-2-[(1-methyl-1H-imidazol-2-YL)thio]ethanone](/img/structure/B1268672.png)